molecular formula C16H12Cl2N2O B1667110 3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one CAS No. 76684-34-9

3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one

Cat. No.: B1667110
CAS No.: 76684-34-9
M. Wt: 319.2 g/mol
InChI Key: CUHSUPOXQHQJPB-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes an amino group, two chlorine atoms, and a methyl group attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-chloroaniline and 2-chlorobenzaldehyde, followed by a series of reactions involving nitration, reduction, and cyclization, can yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the substituents.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

  • 3-Amino-6-chloro-4-(2-chlorophenyl)-2-methyl-3,4-dihydro-4-quinazolinol
  • 3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydro-4-quinazolinol

Comparison: Compared to similar compounds, 3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one stands out due to its unique substitution pattern on the quinoline ring. This distinct structure contributes to its specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

76684-34-9

Molecular Formula

C16H12Cl2N2O

Molecular Weight

319.2 g/mol

IUPAC Name

3-amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one

InChI

InChI=1S/C16H12Cl2N2O/c1-20-14-7-6-12(18)15(9-4-2-3-5-11(9)17)10(14)8-13(19)16(20)21/h2-8H,19H2,1H3

InChI Key

CUHSUPOXQHQJPB-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C1=O)N)C(=C(C=C2)Cl)C3=CC=CC=C3Cl

Canonical SMILES

CN1C2=C(C=C(C1=O)N)C(=C(C=C2)Cl)C3=CC=CC=C3Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one
aminoquinolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one
Reactant of Route 2
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one
Reactant of Route 3
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one
Reactant of Route 4
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one
Reactant of Route 5
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one
Reactant of Route 6
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one

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